

An In-depth Technical Guide on the Toxicological Profile and Safety of Phoxim

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Compound of Interest

Compound Name: *Phoxim*

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This technical guide provides a comprehensive overview of the toxicological profile and safety assessment of **phoxim**, an organophosphorus insecticide. The information is compiled from various international regulatory and scientific sources to support research and professional evaluation.

Executive Summary

Phoxim is an organophosphorus insecticide and acaricide used in veterinary medicine to control ectoparasites on cattle, sheep, goats, and pigs.[1][2] Its insecticidal activity stems from the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[3][4] This document details the toxicological properties of **phoxim**, including its acute, subchronic, and chronic effects, as well as its genotoxicity, carcinogenicity, reproductive and developmental toxicity, and neurotoxicity. Safety benchmarks such as the Acceptable Daily Intake (ADI), Acute Reference Dose (ARfD), and Maximum Residue Limits (MRLs) are also summarized.

Toxicological Profile

The toxicological effects of **phoxim** are primarily attributed to its nature as a cholinesterase inhibitor.[3] The parent compound, **phoxim**, is a relatively weak inhibitor of AChE; however, its oxidative metabolite, **phoxim-oxon (PO-phoxim)**, is a potent inhibitor.

Phoxim exhibits low to moderate acute oral toxicity in mammalian species. Signs of acute toxicity at high doses are characteristic of cholinergic poisoning, including spasms, trembling, and diarrhea.

Table 1: Acute Toxicity of **Phoxim**

Species	Sex	Route	LD50 (mg/kg bw)	Reference
Mouse	Male	Oral	1200 - 2700	
Mouse	Female	Oral	1800 - 4000	
Rat	Male	Oral	2000 - 10000	
Rat	Female	Oral	1400 - 10000	
Guinea-pig	Female	Oral	390 - 560	
Chicken	-	Oral	19.6 - 40	

Repeated oral administration of **phoxim** in various species has been studied to determine its long-term effects. The primary target organ is the nervous system, with inhibition of cholinesterase activity being the most sensitive endpoint. Effects on the liver have also been observed at higher doses.

Table 2: Subchronic and Chronic Oral Toxicity of **Phoxim**

Species	Duration	NOAEL (mg/kg bw/day)	LOAEL (mg/kg bw/day)	Key Effects at LOAEL	Reference
Rat	3 months	1.2	4	Inhibition of erythrocyte acetylcholine sterase activity.	
Dog	3 months	0.38	1.3	Inhibition of brain acetylcholine sterase activity and effects on the liver.	
Dog	2 years	0.38	19	Effects on the liver and inhibition of brain acetylcholine sterase activity.	
Mouse	2 years	2.4	67	Increased plasma cholesterol and inhibition of brain acetylcholine sterase activity.	
Rat	2 years	0.8	4	Changes in adrenal weights.	

Phoxim has been evaluated in a battery of in vitro and in vivo genotoxicity assays. The weight of evidence suggests that **phoxim** is not genotoxic in vivo.

Table 3: Genotoxicity of **Phoxim**

Test System	Cell Type	Concentration/ Dose	Result	Reference
Ames test (in vitro)	S. typhimurium	Not specified	Negative	
Chromosomal aberration (in vitro)	Human lymphocytes	Not specified	Positive	
Micronucleus test (in vivo)	Mouse bone marrow	2 x 250 and 2 x 500 mg/kg bw	Negative	
Unscheduled DNA synthesis (in vivo)	Rat hepatocytes	Not specified	Negative	

Long-term carcinogenicity studies have been conducted in mice and rats. **Phoxim** is not considered to be carcinogenic in these species. In a 2-year study in mice, there was no evidence of a carcinogenic effect. Similarly, a 2-year study in rats showed no difference in tumor incidence between control and treated animals.

Phoxim is not considered a reproductive or developmental toxicant at doses that are not maternally toxic.

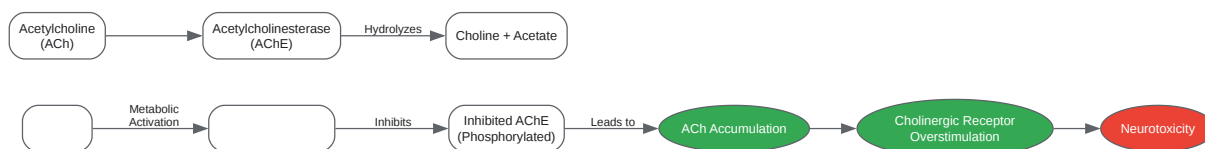
Table 4: Reproductive and Developmental Toxicity of **Phoxim**

Species	Study Type	NOAEL (mg/kg bw/day)	LOAEL (mg/kg bw/day)	Key Effects at LOAEL	Reference
Rat	3-generation reproduction	3.8	19	Reduced pup weights and survival.	
Rabbit	Developmental	36 (maternal and developmental)	72	Increased embryonic resorption, decreased fetal body weights, and maternal toxicity.	

The primary neurotoxic effect of **phoxim** is the inhibition of acetylcholinesterase. Studies on delayed neurotoxicity in hens have shown that **phoxim** does not induce this effect. However, some studies suggest that **phoxim** exposure can induce oxidative stress and apoptosis in brain regions.

Mechanism of Action: Cholinesterase Inhibition

Organophosphorus insecticides like **phoxim** exert their toxic effects by inhibiting acetylcholinesterase (AChE). AChE is an enzyme that hydrolyzes the neurotransmitter acetylcholine (ACh) in synaptic clefts. Inhibition of AChE leads to an accumulation of ACh, resulting in overstimulation of cholinergic receptors and subsequent disruption of nerve function. **Phoxim** itself is a weak inhibitor, but it is metabolically activated to its oxygen analog (**phoxim-oxon**), which is a much more potent inhibitor.



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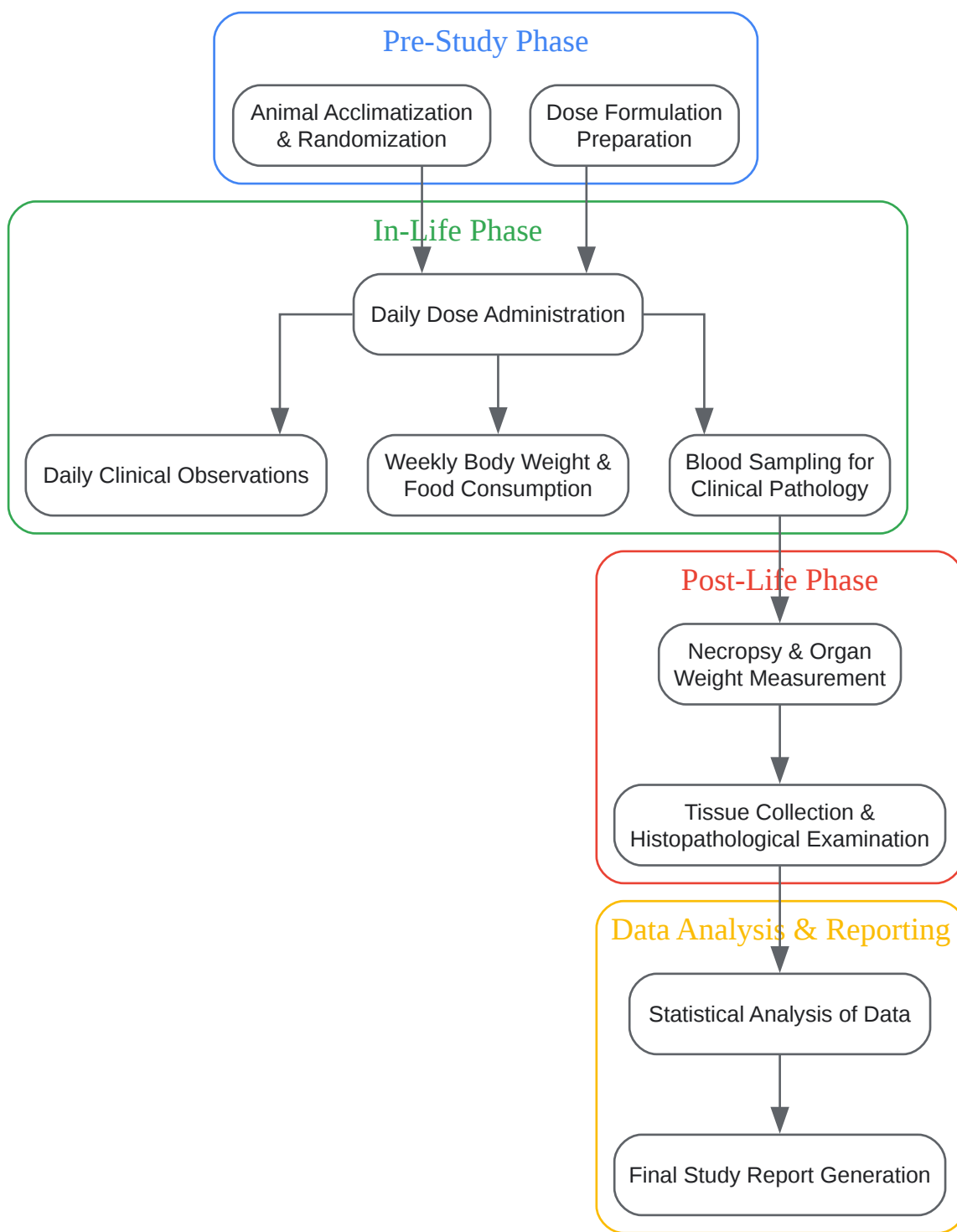
Caption: Mechanism of **Phoxim**-induced neurotoxicity via acetylcholinesterase inhibition.

Experimental Protocols

Detailed experimental protocols for toxicological studies are extensive. The following provides a generalized workflow for a repeated-dose oral toxicity study, a common type of study used to evaluate the safety of substances like **phoxim**.

General Protocol for a 28-Day Repeated Dose Oral Toxicity Study in Rats (based on OECD Guideline 407):

- **Animal Selection:** Healthy young adult rats (e.g., Wistar strain) are used. Animals are randomized and assigned to control and treatment groups.
- **Dose Administration:** **Phoxim**, dissolved in a suitable vehicle (e.g., soybean oil), is administered daily by oral gavage for 28 consecutive days. At least three dose levels and a control group are used.
- **Clinical Observations:** Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly.
- **Clinical Pathology:** Towards the end of the treatment period, blood samples are collected for hematology and clinical chemistry analysis, including measurement of cholinesterase activity.
- **Necropsy and Histopathology:** At the end of the study, all animals are euthanized. A full necropsy is performed, and organ weights are recorded. Tissues from all major organs are collected, preserved, and examined microscopically.



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Caption: Generalized experimental workflow for a repeated dose toxicity study.

Safety Summary

Regulatory bodies establish safety limits to protect consumers from potential adverse effects of pesticide residues in food.

The Acceptable Daily Intake (ADI) is the amount of a substance that can be ingested daily over a lifetime without an appreciable health risk. The Acute Reference Dose (ARfD) is an estimate of the amount of a substance in food or drinking water, normally expressed on a body weight basis, that can be ingested over a short period of time, usually during one meal or one day, without appreciable health risk to the consumer.

- ADI: 0–4 µg/kg bw. This is based on the No-Observed-Adverse-Effect-Level (NOAEL) of 0.38 mg/kg bw/day from a 2-year dog study, with a safety factor of 100.
- ARfD: An ARfD for **phoxim** has not been established by some regulatory bodies like the JMPR as of recent evaluations.

Maximum Residue Limits (MRLs) are the highest level of a pesticide residue that is legally tolerated in or on food or feed when pesticides are applied correctly.

Table 5: Selected Maximum Residue Limits for **Phoxim**

Commodity	Species	MRL (µg/kg)	Reference
Fat	Goat, Pig, Sheep	400	
Muscle	Goat, Pig, Sheep	50	
Liver	Goat, Pig, Sheep	50	
Kidney	Goat, Pig, Sheep	50	
Milk	Cattle	10	

Conclusion

The toxicological profile of **phoxim** is well-characterized, with the primary mechanism of toxicity being the inhibition of acetylcholinesterase. It has low to moderate acute toxicity and is not considered genotoxic, carcinogenic, or a reproductive/developmental toxicant at non-

maternally toxic doses. The established ADI and MRLs provide a basis for the safe use of **phoxim** in veterinary medicine, ensuring that consumer exposure to residues in food remains below levels of concern. Continuous monitoring and re-evaluation by international bodies ensure that these safety standards remain protective of public health.

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